molecular formula C12H13NOS B13831965 Cyclopentanol, 2-(2-benzothiazolyl)-

Cyclopentanol, 2-(2-benzothiazolyl)-

Cat. No.: B13831965
M. Wt: 219.30 g/mol
InChI Key: UVXRDADOEUABEV-UHFFFAOYSA-N
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Description

Cyclopentanol, 2-(2-benzothiazolyl)- is a chemical compound with the molecular formula C12H13NOS It is a derivative of cyclopentanol, where a benzothiazole group is attached to the cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 2-(2-benzothiazolyl)- can be synthesized through a multi-step process. One common method involves the initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .

Industrial Production Methods

The industrial production of cyclopentanol, 2-(2-benzothiazolyl)- typically involves the hydro-conversion of cyclopentanone, which is produced by the decarboxylation of adipic acid at high temperatures . This process, however, is limited due to the formation of pollutants.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2-(2-benzothiazolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Cyclopentanol, 2-(2-benzothiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentanol, 2-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to exert their effects through voltage-gated sodium channels (VGSCs), which play a crucial role in the transmission of nerve impulses . This interaction can lead to various biological effects, including anticonvulsant and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler alcohol without the benzothiazole group.

    Benzothiazole: A heterocyclic compound that forms the basis of many derivatives.

    Cyclopentanone: An oxidized form of cyclopentanol.

Uniqueness

Cyclopentanol, 2-(2-benzothiazolyl)- is unique due to the presence of both the cyclopentanol and benzothiazole moieties in its structure. This combination imparts distinct chemical and biological properties that are not observed in the individual components .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H13NOS/c14-10-6-3-4-8(10)12-13-9-5-1-2-7-11(9)15-12/h1-2,5,7-8,10,14H,3-4,6H2

InChI Key

UVXRDADOEUABEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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